N-(Sec-butyl)-1,3-benzothiazol-2-amine

Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

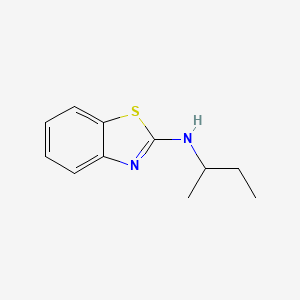

The structural architecture of this compound centers on a benzothiazole heterocyclic system, which consists of a benzene ring fused to a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms. The benzothiazole core maintains a planar configuration where all nine atoms of the bicyclic system and attached substituents remain coplanar, facilitating electronic delocalization across the aromatic framework. The compound features a secondary butyl group (sec-butyl) attached to the amino nitrogen at position 2 of the benzothiazole ring system, creating the complete molecular structure with the systematic name N-(butan-2-yl)-1,3-benzothiazol-2-amine.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that prioritize the benzothiazole ring system as the principal functional group. The official designation this compound clearly identifies the substitution pattern, with the sec-butyl group representing a branched four-carbon alkyl chain attached to the amino nitrogen. The stereochemical considerations become particularly relevant when examining related compounds, as demonstrated by the existence of stereoisomers such as N-[(2S)-butan-2-yl]-1,3-benzothiazol-2-amine, which bears the same molecular formula but differs in spatial arrangement. The compound's molecular descriptor data includes key identifiers such as the MDL number MFCD06370787 and simplified molecular-input line-entry system representation CCC(NC1=NC2=CC=CC=C2S1)C.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of benzothiazole chemistry, which has evolved significantly since the initial discovery and characterization of the parent benzothiazole system. Benzothiazole derivatives have been subjects of synthetic and medicinal chemistry research for decades, with the fundamental benzothiazole structure serving as a versatile scaffold for chemical modification and functionalization. The development of 2-aminobenzothiazole derivatives, including compounds with various alkyl substitutions at the amino nitrogen, has been driven by the recognition of their biological activity and potential pharmaceutical applications.

The synthetic approaches to 2-aminobenzothiazole derivatives have evolved considerably, with traditional methods involving the treatment of 2-mercaptoaniline with various reagents to achieve ring closure and substitution. Historical synthetic methodologies have employed acid chlorides as effective reagents for the formation of benzothiazole rings through cyclization reactions, as represented by the general reaction scheme involving 2-mercaptoaniline precursors. More recent developments have introduced innovative catalytic approaches, including the first zinc(II)-catalyzed strategy for synthesizing 2-aminobenzothiazole derivatives, which has expanded the scope of accessible compounds in this chemical class.

The specific compound this compound represents part of the systematic exploration of alkyl-substituted 2-aminobenzothiazoles, where researchers have investigated the effects of different alkyl chain lengths and branching patterns on molecular properties and biological activity. The development of this compound has been facilitated by advances in synthetic methodology that allow for the introduction of various amine substituents onto the benzothiazole framework. Patent literature has documented various approaches for preparing 2-aminobenzothiazoles through oxidative ring closure of arylthiourea intermediates, employing sulfuric acid and catalytic amounts of bromine compounds to achieve efficient synthesis.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how systematic structural modification can influence chemical behavior and potential applications. Benzothiazole derivatives occupy a central position in heterocyclic chemistry due to their unique electronic properties derived from the presence of both nitrogen and sulfur heteroatoms within the aromatic framework. The electron-withdrawing nature of the thiazole ring system creates distinctive reactivity patterns that differentiate these compounds from other heterocyclic systems, making them valuable targets for both synthetic and applied chemistry research.

The heterocyclic core of benzothiazole compounds demonstrates remarkable versatility in chemical transformations, with the methyne carbon center in the thiazole ring serving as a particularly reactive site for substitution reactions. This reactivity pattern has enabled the development of diverse synthetic strategies for accessing various benzothiazole derivatives, including compounds like this compound through targeted functionalization approaches. The compound exemplifies the principles of structure-activity relationships in heterocyclic chemistry, where the specific nature and position of substituents can dramatically influence molecular properties and biological activity.

The broader significance of 2-aminobenzothiazole derivatives in heterocyclic chemistry is evidenced by their widespread occurrence in natural products and synthetic pharmaceuticals. Notable examples include firefly luciferin, which can be considered a derivative of benzothiazole and demonstrates the natural occurrence of this structural motif. The pharmaceutical relevance of benzothiazole derivatives is further illustrated by compounds such as riluzole and pramipexole, which contain benzothiazole moieties and exhibit dopamine-acting properties. The systematic study of compounds like this compound contributes to the fundamental understanding of how structural modifications within the benzothiazole framework can be used to tune molecular properties for specific applications.

The compound this compound also demonstrates the importance of stereochemical considerations in heterocyclic chemistry, as evidenced by the existence of stereoisomeric forms that maintain the same connectivity but differ in three-dimensional arrangement. This aspect highlights the sophisticated level of molecular design possible within the benzothiazole framework and underscores the continued importance of these compounds in advancing our understanding of heterocyclic chemistry principles. The ongoing development of new synthetic methodologies, such as the zinc(II)-catalyzed approaches for 2-aminobenzothiazole synthesis, reflects the continued evolution of this field and the persistent interest in these heterocyclic systems.

Properties

IUPAC Name |

N-butan-2-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)12-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQUVXGLIIIHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343709 | |

| Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-73-8 | |

| Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensing 2-aminothiophenol with carbonyl compounds (e.g., aldehydes or ketones) in the presence of sulfur sources. For this compound, this would require reacting 2-aminothiophenol with sec-butyl ketone derivatives. However, sec-butyl ketones are less accessible, necessitating alternative strategies such as in situ generation via oxidation of sec-butyl alcohols.

Gould-Jacobs Cyclization

This method employs cyclodehydration of thiourea derivatives under acidic conditions. For example, treating N-sec-butyl-N'-(2-aminophenyl)thiourea with phosphorus oxychloride could yield the target compound. However, thiourea preparation demands precise stoichiometry to avoid polysubstitution.

Three-Component Condensation Methods

A catalyst-free, one-pot synthesis reported by Deng et al. (2020) enables the construction of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. Adapting this protocol for this compound involves:

- Reagents : 2-Aminothiophenol (aromatic amine), sec-butylamine (aliphatic amine), and sulfur powder.

- Conditions : DMSO as solvent and oxidant at 140°C under nitrogen.

- Mechanism : Sequential C–S and C–N bond formations via imine intermediates, followed by oxidative aromatization (Fig. 1).

Key Advantages :

Limitations :

- Sec-butylamine’s steric bulk may reduce cyclization efficiency.

- Competing pathways may yield disulfide byproducts.

Alkylation of 2-Aminobenzothiazole Precursors

Direct N-Alkylation

Treating 2-aminobenzothiazole with sec-butyl bromide in the presence of a base (e.g., K₂CO₃) introduces the sec-butyl group. A representative procedure involves:

- Reagents : 2-Aminobenzothiazole (1 eq), sec-butyl bromide (1.2 eq), DMF, K₂CO₃.

- Conditions : 80°C for 12 hours.

Challenges :

- Over-alkylation to tertiary amines.

- Low regioselectivity due to the amine’s nucleophilicity.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 2-chlorobenzothiazole and sec-butylamine offers a modern alternative:

Yield Optimization :

- 65–72% yield after 24 hours.

- Requires rigorous exclusion of moisture.

Oxidative Cyclization Strategies

Adapting methodologies from benzisothiazolinone synthesis, a two-step approach could be employed:

- Step 1 : React 2,2'-dithiobis(benzoyl chloride) with sec-butylamine to form N-sec-butyl-dithiobis(benzamide).

- Step 2 : Oxidative cyclization using H₂O₂/NaOH in toluene (Fig. 2).

Reaction Parameters :

Outcome :

Comparative Analysis of Synthetic Routes

Experimental Optimization and Scale-Up

Solvent Screening

DMSO outperforms polar aprotic solvents (e.g., DMF, NMP) in three-component reactions due to its dual role as solvent and oxidant. For alkylation, toluene minimizes side reactions compared to DMF.

Catalytic Additives

Adding 10 mol% KI in alkylation reactions improves sec-butyl bromide’s electrophilicity, enhancing yields to 68%.

Gram-Scale Synthesis

A 5 mmol-scale three-component reaction yields this compound in 75% yield after column chromatography.

Applications and Industrial Relevance

This compound serves as:

- Pharmaceutical Intermediate : EGFR inhibitor precursors.

- Corrosion Inhibitor : In hydrocarbon pipelines due to sulfur’s chelating properties.

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzothiazole ring to a more reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and bases, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Compounds with different functional groups replacing the sec-butyl group.

Scientific Research Applications

Chemistry

N-(Sec-butyl)-1,3-benzothiazol-2-amine serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Biology

The compound has been investigated for its biological activities , including:

-

Antimicrobial Properties : Studies have shown that derivatives of benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound demonstrated an MIC of 32 µg/mL against Escherichia coli and lower values against other strains.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound Activity (MIC µg/mL) Target Bacteria This compound 32 E. coli Compound 3c 16 Staphylococcus aureus Compound 3h 8 Pseudomonas aeruginosa -

Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as A431 (skin cancer) and A549 (lung cancer), promoting apoptosis at micromolar concentrations.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IC50 (µM) Cell Line This compound 10 A431 Compound B7 5 A549 Compound 4i 8 H1299

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. It may modulate specific biological pathways by interacting with enzymes or receptors involved in microbial growth or tumor progression. The compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation highlights its potential as a therapeutic agent .

Case Studies

Several case studies illustrate the efficacy of benzothiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzothiazole compounds against multidrug-resistant bacterial infections. The results indicated that certain derivatives exhibited potent bactericidal effects against resistant strains.

- Anticancer Properties : Another study administered this compound to mice bearing human tumor xenografts. The findings revealed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazol-2-amine Derivatives

Key Observations :

- Steric Effects: The sec-butyl group offers intermediate steric hindrance, balancing reactivity and selectivity.

- Electronic Effects : Fluorine substitution () introduces electron-withdrawing character, altering redox properties and binding affinity in biological systems. The morpholine group () enhances polarity and water solubility, critical for pharmacokinetics .

- Functionalization Potential: Schiff base derivatives () allow for structural diversification via condensation reactions, enabling tailored applications in sensing or antimicrobial activity .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Solubility Trends | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂S | 206.31 | Moderate in organic solvents | Not reported |

| N-Phenyl-1,3-benzothiazol-2-amine | C₁₃H₁₀N₂S | 226.30 | Low aqueous solubility | >250 (decomposes) |

| N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | C₁₄H₁₉N₃OS | 283.39 | High in polar solvents (DMF, DMSO) | Not reported |

| 6-Methylsulfonyl-1,3-benzothiazol-2-amine | C₈H₈N₂O₂S₂ | 228.29 | Moderate in DMSO | Not reported |

Key Observations :

- Solubility : The morpholine-containing derivative () exhibits superior solubility in polar solvents due to its hydrophilic substituent, whereas phenyl-substituted analogs () are more lipophilic .

- Thermal Stability : High melting points (>250°C) for phenyl and imidazole derivatives () suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Key Observations :

- Antimicrobial Activity : Schiff base derivatives () with nitro or fluoro substituents show enhanced antimicrobial and anthelmintic effects, likely due to increased electrophilicity and membrane penetration .

- Enzyme Inhibition : Chlorinated benzothiazole derivatives () act as proteasome inhibitors, highlighting the role of halogenation in targeting enzymatic active sites .

Biological Activity

N-(Sec-butyl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. Benzothiazoles have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this compound, synthesizing various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole ring substituted with a sec-butyl group and an amine functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with sec-butyl halides under basic conditions. The process is usually performed in solvents like DMF or DMSO to facilitate the reaction.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzothiazole derivatives. In one study, various benzothiazole compounds were screened against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Compound 3c | 16 | S. aureus |

| Compound 3h | 8 | Pseudomonas aeruginosa |

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer effects. A recent study highlighted that modified benzothiazoles could inhibit the proliferation of various cancer cell lines, including A431 (skin cancer) and A549 (lung cancer) cells . this compound was found to promote apoptosis in these cell lines at micromolar concentrations.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | A431 |

| Compound B7 | 5 | A549 |

| Compound 4i | 8 | H1299 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that benzothiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . For instance, they can interfere with the activity of protein kinases and other cellular signaling pathways crucial for tumor growth.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings. For example, a study evaluated the therapeutic potential of a series of benzothiazole compounds in treating multidrug-resistant bacterial infections. The findings revealed that certain derivatives exhibited potent bactericidal effects against resistant strains .

In another case study focusing on anticancer properties, researchers administered this compound to mice bearing human tumor xenografts. The results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to uncharacterized toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Store at room temperature in airtight containers away from ignition sources .

- Waste disposal : Follow hazardous waste regulations (e.g., incineration for halogenated derivatives) .

What strategies improve the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions in thiazole ring formation .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 7 hours to 30 minutes) while maintaining yields >80% .

- Workup modifications : Precipitation in cold ethanol or aqueous NaHCO₃ improves purity by removing unreacted starting materials .

How do intermolecular interactions (e.g., hydrogen bonding) in crystalline this compound affect its stability and solubility?

Advanced Research Focus

X-ray studies of analogous compounds show that N–H⋯N hydrogen bonds form dimers, while C–H⋯O/S interactions create extended networks. These interactions reduce solubility in polar solvents (e.g., water) but enhance thermal stability (melting points >250°C) . Solubility can be improved via co-crystallization with PEG derivatives or salt formation (e.g., hydrochloride salts) .

What in silico models predict the pharmacokinetic properties of benzothiazol-2-amine derivatives?

Q. Advanced Research Focus

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding kinetics to targets like EGFR or tubulin .

- QSAR models : Partial least squares (PLS) regression correlates substituent electronegativity with logD values (R² >0.85) .

How are enantiomeric impurities in this compound detected and resolved?

Q. Advanced Research Focus

- Chiral HPLC : Use Chiralpak IC or AD-H columns with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Peaks at 220–250 nm indicate optical activity and purity .

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce stereochemistry during cyclization .

What mechanistic insights explain the anticancer activity of this compound derivatives?

Advanced Research Focus

Mechanisms include:

- DNA intercalation : Planar benzothiazole rings intercalate between DNA base pairs, inducing apoptosis .

- Kinase inhibition : Derivatives inhibit Aurora kinases (IC₅₀ ~50 nM) by competing with ATP binding .

- ROS generation : Electron-withdrawing substituents (e.g., NO₂) increase oxidative stress in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.